molecular formula C9H5BrINO B6255373 6-bromo-3-iodo-1,2-dihydroquinolin-2-one CAS No. 916429-27-1

6-bromo-3-iodo-1,2-dihydroquinolin-2-one

Cat. No.: B6255373
CAS No.: 916429-27-1
M. Wt: 350
InChI Key:
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Description

6-Bromo-3-iodo-1,2-dihydroquinolin-2-one is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and iodine atoms attached to a quinolinone core, making it a valuable intermediate in various chemical reactions and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one typically involves the halogenation of quinolinone derivatives. One common method includes the bromination of 3-iodoquinolin-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-3-iodo-1,2-dihydroquinolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-1,2-dihydroquinolin-2-one
  • 6-Bromo-3-fluoro-1,2-dihydroquinolin-2-one
  • 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one

Comparison: 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. Compared to its analogs, this compound exhibits higher reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

916429-27-1

Molecular Formula

C9H5BrINO

Molecular Weight

350

Purity

95

Origin of Product

United States

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